molecular formula C8H16N2 B12884977 (S)-1,2'-Bipyrrolidine

(S)-1,2'-Bipyrrolidine

Cat. No.: B12884977
M. Wt: 140.23 g/mol
InChI Key: REXWLSPSBZTKRC-QMMMGPOBSA-N
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Description

(S)-1,2’-Bipyrrolidine is a chiral organic compound that belongs to the class of bipyrrolidines It is characterized by the presence of two pyrrolidine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,2’-Bipyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the asymmetric hydrogenation of pyrrolidine derivatives using chiral catalysts. This process ensures the formation of the desired enantiomer with high selectivity.

Industrial Production Methods: In industrial settings, the production of (S)-1,2’-Bipyrrolidine often employs large-scale catalytic hydrogenation processes. These methods utilize advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (S)-1,2’-Bipyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(S)-1,2’-Bipyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a building block for pharmaceuticals, particularly in the development of drugs with chiral centers.

    Industry: It is utilized in the synthesis of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which (S)-1,2’-Bipyrrolidine exerts its effects is primarily through its interaction with specific molecular targets. In asymmetric catalysis, it acts as a chiral ligand, coordinating with metal centers to create an environment that favors the formation of one enantiomer over the other. This selective binding and activation of substrates are crucial for its effectiveness in catalysis.

Comparison with Similar Compounds

    ®-1,2’-Bipyrrolidine: The enantiomer of (S)-1,2’-Bipyrrolidine, with similar structural properties but different chiral configuration.

    1,2-Dipyrrolidine: A related compound with two pyrrolidine rings but lacking the specific chiral arrangement.

    N-Methylpyrrolidine: A simpler analog with a single pyrrolidine ring and a methyl group.

Uniqueness: (S)-1,2’-Bipyrrolidine stands out due to its chiral nature, making it highly valuable in asymmetric synthesis. Its ability to form stable complexes with metal catalysts and its high enantioselectivity distinguish it from other similar compounds.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

1-[(2S)-pyrrolidin-2-yl]pyrrolidine

InChI

InChI=1S/C8H16N2/c1-2-7-10(6-1)8-4-3-5-9-8/h8-9H,1-7H2/t8-/m0/s1

InChI Key

REXWLSPSBZTKRC-QMMMGPOBSA-N

Isomeric SMILES

C1CCN(C1)[C@H]2CCCN2

Canonical SMILES

C1CCN(C1)C2CCCN2

Origin of Product

United States

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